molecular formula C10H14N2O2 B027708 3-Pyridyl diethylcarbamate CAS No. 51581-40-9

3-Pyridyl diethylcarbamate

Cat. No. B027708
CAS RN: 51581-40-9
M. Wt: 194.23 g/mol
InChI Key: CDZWVGRGLGHQIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of 3-Pyridyl diethylcarbamate derivatives involves various chemical processes and reactions. For example, LiTMP metalation of N,N-diethyl O-3-(4-trimethylsilyl)pyridyl carbamate followed by quenching with different electrophiles affords a variety of 2-substituted pyridine derivatives (Snieckus & Tsukazaki, 1993). Additionally, the preparation of diethyl(3-pyridyl) borane from 3-bromopyridine and diethylmethoxyborane has been studied, emphasizing the effects of reaction time, temperature, and material molar ratio (Jin Feng-min, 2013).

Molecular Structure Analysis

  • The molecular structure of 3-Pyridyl diethylcarbamate and its derivatives is characterized using various spectroscopic methods. For instance, a study on ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate used NMR, UV-Vis, FT-IR, and mass spectroscopy, along with DFT calculations, to evaluate its formation and properties (Singh et al., 2013).

Chemical Reactions and Properties

  • 3-Pyridyl diethylcarbamate derivatives exhibit a range of chemical reactions and properties. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates its versatility as a scaffold for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives (Ruano, Fajardo, & Martín, 2005).

Physical Properties Analysis

  • The physical properties of 3-Pyridyl diethylcarbamate and its derivatives can be determined through various methods. For example, the vapor pressure osmometry of 3-(Diethylboryl)pyridines suggests the formation of a tetramer in solutions, as observed in a study by Sugihara et al. (1996).

Chemical Properties Analysis

  • The chemical properties of 3-Pyridyl diethylcarbamate are explored through its interactions with other compounds. For instance, the study of complexes of 2,6-bis[N-(2'-pyridylmethyl)carbamyl]pyridine reveals insights into their structural formation and interactions, indicating the versatility and complexity of 3-Pyridyl diethylcarbamate derivatives (Alcock et al., 2005).

Scientific Research Applications

  • Atherosclerosis Prevention : Pyridinolcarbamate has been found to effectively prevent atherosclerosis formation in experimental animals, exhibiting less frequent and milder fibrosis in the heart and arteries (Wu, Huang, & Hsu, 1969).

  • Microbial Degradation of Pyrethroids : Research indicates the potential of microbial degradation of pyrethroids and their toxic intermediate 3-PBA, with implications for agricultural by-products detoxification and genetic engineering for safety concerns (Zhao et al., 2021).

  • Anthelmintic Applications : Methyl 5(6)-4-2-pyridyl piperazino carbamoyl benzimidazole-2-carbamate, a related compound, shows high potential as a broad spectrum anthelmintic for treating various nematode and cestode infections in animals without causing mortality or adverse effects (Katiyar et al., 1984).

  • Cancer Treatment Potential : Studies have identified compounds in the 1.8-3.0 nM range, suggesting their potential for the treatment of prostatic cancer (Potter et al., 1995).

  • Wastewater Treatment : Pyrite-activated persulfate has been found effective in degrading ethylthionocarbamate (ETC) in flotation wastewater, offering a new method for its removal from wastewater (Chen et al., 2018).

  • Drug Delivery Systems : The flexible bis(pyridylcarbamate) receptor with a diethylene glycol spacer can bind anion complexes, indicating potential for novel drug delivery systems (Xia et al., 2010).

  • Synthetic Chemistry : Directed ortho metalation of O-aryl and O-pyridyl thiocarbamates allows versatile synthetic methods for substituted phenol into thiophenol conversion (Beaulieu & Snieckus, 1992).

  • Biological Activity Prediction : The HQSAR model effectively predicts the biological activity of open ring analogues of 3-pyridyl ethers, useful for synthesizing potent neuronal nAChRs ligands (Zhang, Li, & Liu, 2005).

  • Agricultural Applications : An improved protocol for preparing 3-pyridylboronic acid from 3-bromopyridine yields high yield and bulk quantity, making it a promising method for preparing other arylboronic acids (Li et al., 2002).

  • Nanomaterials and Photocatalysis : Pyridyl-selenium ligands have been synthesized and applied in fields like nanomaterials, organic synthesis, and photocatalytic hydrogen production (Cargnelutti et al., 2021).

properties

IUPAC Name

pyridin-3-yl N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-12(4-2)10(13)14-9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZWVGRGLGHQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363759
Record name 3-Pyridyl diethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridyl diethylcarbamate

CAS RN

51581-40-9
Record name 3-Pyridyl diethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a refluxing solution of 3-pyridinol (9.7 g, 0.10 mol) and triethylamine (17.0 mL, 0.12 mol) in anhydrous benzene (300 mL) was slowly added a solution of N,N-dimethylcarbamyl chloride (14.4 mL, 0.11 mol) in anhydrous benzene (50 mL). After heating at reflux for 12 hours, the resultant mixture was filtered, and the salt was washed with benzene (3×10 mL). The filtrate was concentrated and distilled under reduced pressure to provide 18.4 g (95% yield) of the title compound as a light yellow oil (lit.: bp 91-93° C./3.5 mmHg, Millner, O. E, Jr.; Stanley, J. W; Purcell, W. P. J. Med. Chem. 1974, 17, 13). TLC Rf 0.57 (10:1 CHCl3 /MeOH). MS (DCI/NH3) m/e 212 (M+NH4)+, 195 (M+H)+. 1H NMR (CDCl3, 300 MHz) δ: 8.44 (d, J=0.9 Hz, 1H, ArH), 8.43 (dd, J=4.8, 1.8 Hz, 1H, ArH), 7.53 (ddd, J=7.5, 1.8, 0.9 Hz, 1H, ArH), 7.30 (dd, J=7.5, 4.8 Hz, 1H, ArH), 3.43 (q, J=7.2 Hz, 2H, NCH2), 3.40 (q, J=7.2 Hz, 2H, NCH2), 1.27 (t, J=7.2 Hz, 3H, CH3), 1.21 (t, J=7.2 Hz, 3H, CH3).
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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